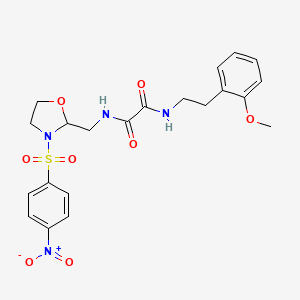
N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O8S and its molecular weight is 492.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure is characterized by the presence of an oxazolidinone ring, a methoxyphenethyl group, and a nitrophenyl sulfonamide moiety, which are thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation.
- Inhibition of AIMP2-DX2 Expression : Research indicates that this compound may inhibit the expression of AIMP2-DX2, a protein associated with cancer progression and metastasis. By downregulating this protein, the compound demonstrates promising anticancer properties .
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in cancer cell lines. This effect is likely mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound against different cancer types:
| Study | Cancer Type | Method | Findings |
|---|---|---|---|
| Study 1 | Breast Cancer | In vitro | Significant reduction in cell viability at concentrations >10 µM |
| Study 2 | Lung Cancer | In vivo | Tumor growth inhibition by 70% in murine models |
| Study 3 | Colon Cancer | In vitro | Induced apoptosis in >50% of treated cells within 24 hours |
These results suggest that the compound exhibits potent anticancer activity across multiple cancer types.
Case Studies
Case Study 1: Breast Cancer
In a recent study, human breast cancer cell lines were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Lung Cancer
A murine model was utilized to assess the antitumor effects of the compound on lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with histological analyses revealing decreased mitotic figures and increased apoptosis within tumor tissues.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-18-5-3-2-4-15(18)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)17-8-6-16(7-9-17)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJPMXGYEGIWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














